6-amino-2-methyl-8-[2-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile
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Overview
Description
6-AMINO-2-METHYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is a complex organic compound characterized by the presence of an amino group, a trifluoromethyl group, and multiple nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-2-METHYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE typically involves multi-step organic reactions. One common method includes the use of trifluoromethylation reactions, which introduce the trifluoromethyl group into the molecule. This process often employs reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-AMINO-2-METHYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, potassium permanganate, lithium aluminum hydride, and alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
6-AMINO-2-METHYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-AMINO-2-METHYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-6-(TRIFLUOROMETHYL)BENZOTHIAZOLE: Shares the trifluoromethyl group and amino group, but differs in the core structure.
2-AMINO-5-(TRIFLUOROMETHYL)-1,3,4-OXADIAZOLE: Contains a similar trifluoromethyl group but has a different heterocyclic framework.
Uniqueness
6-AMINO-2-METHYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is unique due to its combination of multiple nitrile groups, a hexahydroisoquinoline core, and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H16F3N5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-amino-2-methyl-8-[2-(trifluoromethyl)phenyl]-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C20H16F3N5/c1-28-7-6-12-14(8-24)18(27)19(10-25,11-26)17(15(12)9-28)13-4-2-3-5-16(13)20(21,22)23/h2-6,15,17H,7,9,27H2,1H3 |
InChI Key |
CMICIOIYNYWQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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